Ampreloxetine is developed by Theravance Biopharma and has been studied in various clinical trials, including Phase II and Phase III studies, to evaluate its efficacy and safety in managing neurogenic orthostatic hypotension. The compound is categorized under the class of central nervous system agents, specifically targeting norepinephrine transport mechanisms to alleviate symptoms associated with autonomic dysfunction .
The synthesis of ampreloxetine involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods are not publicly detailed, general techniques for synthesizing norepinephrine reuptake inhibitors typically include:
The exact synthetic pathway remains proprietary information held by Theravance Biopharma.
Ampreloxetine possesses a complex molecular structure characterized by its ability to selectively inhibit the norepinephrine transporter. The molecular formula is CHNO, with a molecular weight of approximately 274.37 g/mol. The compound's structure includes:
The three-dimensional conformation of ampreloxetine allows it to fit into the binding site of the norepinephrine transporter effectively, thus blocking reuptake .
Ampreloxetine primarily undergoes metabolic reactions typical for drugs acting on neurotransmitter systems:
The pharmacokinetics of ampreloxetine have been characterized through clinical trials, revealing a sustained plasma concentration profile over a 24-hour dosing interval .
Ampreloxetine acts by selectively inhibiting the norepinephrine transporter, which is crucial for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. This mechanism leads to:
Ampreloxetine exhibits several notable physical and chemical properties:
Ampreloxetine is primarily being explored for its therapeutic applications in treating neurogenic orthostatic hypotension. Its ability to enhance norepinephrine levels makes it a promising candidate for managing conditions characterized by inadequate sympathetic response upon standing. Ongoing clinical trials continue to evaluate its long-term efficacy and safety profile in diverse patient populations suffering from autonomic dysfunctions.
Ampreloxetine (developmental code TD-9855) is an orally administered small-molecule inhibitor classified pharmacologically as a norepinephrine reuptake inhibitor (NRI) with additional activity at the serotonin transporter (SERT). Chemically designated as 4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine hydrochloride, it exhibits a molecular weight of 357.80 g/mol (C₁₈H₁₉ClF₃NO) [1] [6]. The compound demonstrates high binding affinity for human norepinephrine transporters (NET) with an EC₅₀ of 11.7 ng/mL, compared to 50.8 ng/mL for SERT, resulting in approximately 4-fold selectivity for NET over SERT [1] [6]. Unlike many CNS-active monoamine reuptake inhibitors, ampreloxetine shows negligible activity at the dopamine transporter (DAT), positioning it uniquely within the class of reuptake inhibitors [6]. This pharmacological profile enables ampreloxetine to potentiate sympathetic neurotransmission with minimal dopaminergic effects, a characteristic considered advantageous for managing cardiovascular autonomic dysfunction without eliciting unnecessary central stimulation.
The development of ampreloxetine emerged from the significant unmet need in managing neurogenic orthostatic hypotension (nOH), a condition characterized by a sustained systolic blood pressure reduction ≥20 mm Hg or diastolic reduction ≥10 mm Hg within 3 minutes of standing due to autonomic failure [2]. Existing therapies like midodrine (an α₁-adrenergic agonist) and droxidopa (a norepinephrine precursor) provide incomplete symptom relief and require multiple daily dosing due to short half-lives, often exacerbating supine hypertension [2] [3]. The therapeutic rationale for ampreloxetine centers on its long half-life (30-40 hours) and mechanism of NET inhibition, which prolongs endogenous norepinephrine availability at the neurovascular junction [1] [7]. Phase 2 clinical data demonstrated that ampreloxetine significantly increased seated systolic blood pressure by 15.7 mmHg versus placebo (P=0.0112) and improved orthostatic symptoms by 3.1 points on the Orthostatic Hypotension Symptom Assessment (OHSA) scale [2]. Critically, these effects were sustained throughout dosing intervals and showed minimal impact on supine blood pressure, addressing key limitations of existing pressor agents [2] [3].
Table 1: Key Pharmacodynamic Properties of Ampreloxetine
Parameter | NET Affinity | SERT Affinity | Selectivity Ratio (NET:SERT) |
---|---|---|---|
Human EC₅₀ (ng/mL) | 11.7 | 50.8 | 1:4.3 |
Rat EC₅₀ (ng/mL) | Not reported | Not reported | 1:6.4 |
DAT Activity | Negligible | - | - |
Projected Human NET Occupancy at 10mg | >75% | <50% | - |
Synucleinopathies—encompassing Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF)—share pathological α-synuclein aggregation that disrupts autonomic pathways, leading to nOH in 70-90% of MSA patients and significant proportions of PD and PAF cohorts [3] [5]. The pathophysiological basis for ampreloxetine's utility lies in its ability to harness residual postganglionic sympathetic function. In PD and PAF, where peripheral postganglionic neurons retain some function despite Lewy body pathology, ampreloxetine potentiates norepinephrine signaling by blocking reuptake [1] [8]. MSA primarily involves central preganglionic degeneration, yet phase 3 data revealed paradoxical efficacy: MSA patients exhibited a 79% increase in plasma norepinephrine levels after ampreloxetine treatment and a 72% reduction in treatment failure odds during withdrawal (OR=0.28, 95% CI: 0.05–1.22) [3] [5]. This suggests that even in predominantly central lesions, residual peripheral sympathetic neurons respond robustly to NET inhibition. The differential response across synucleinopathies highlights ampreloxetine's potential as a pathology-tailored therapy, particularly given the high unmet need in MSA, where approximately 50,000 US patients lack effective long-term nOH management options [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7